Methyl dimethylolcarbamate

Textile chemistry Durable press finishing Hydrolysis resistance

Conventional urea-based crosslinkers (DMDHEU/DMEU) fail under mixed acidic/alkaline laundering, causing finish loss, yellowing, and chlorine-induced strength degradation. Methyl dimethylolcarbamate (DMMC) eliminates these failure modes via its carbamate backbone. Key procurement differentiators: Superior hydrolysis durability extends durable-press service life through repeated commercial wash cycles. Zero chlorine retention prevents strength loss during hypochlorite bleaching, critical for healthcare linens. Whiteness retention eliminates progressive yellowing on white goods. For low-formaldehyde processes, specify etherified DMMC derivatives; unetherified grades require ~33% excess to compensate scavenger-induced equilibrium shifts. Cures at 100-140°C with strong Lewis acid catalysts, enabling energy savings vs. 150-170°C DMDHEU cycles.

Molecular Formula C4H9NO4
Molecular Weight 135.12 g/mol
CAS No. 4913-31-9
Cat. No. B13812383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dimethylolcarbamate
CAS4913-31-9
Molecular FormulaC4H9NO4
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCOC(=O)N(CO)CO
InChIInChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3
InChIKeySXVDZIOMWSPFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dimethylolcarbamate: Identity and Sourcing Profile


Methyl dimethylolcarbamate (DMMC; CAS 4913-31-9) is an N,N-bis(hydroxymethyl) derivative of methyl carbamate, classified within the methylolamide family of cellulose crosslinking agents. With the molecular formula C₄H₉NO₄ and a molecular weight of 135.12 g/mol, it is registered under UNII HA7HV2YZ2B and EINECS 225-540-6 [1]. The compound is commercially known under trade names including Kapra Set 1435 and Prox MCA, and is manufactured at industrial scale via condensation of methyl carbamate with two equivalents of formaldehyde under alkaline conditions [2]. It is listed on the EPA TSCA Inventory and has a predicted LogP of approximately -1.0, indicating high aqueous compatibility for pad-bath textile processing [1]. Analytically, it can be resolved by reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases on mixed-mode columns such as Newcrom R1 [3].

Why DMMC Cannot Be Substituted by Other Methylolamides


Generic substitution among methylolamide crosslinking agents carries substantial risk because the carbamate backbone confers a fundamentally different hydrolysis stability profile compared to urea-based agents such as DMDHEU and DMEU. While DMDHEU and DMEU rely on amide linkages susceptible to both acidic and alkaline cleavage during commercial laundering, carbamate-based finishes demonstrate superior resistance to both hydrolytic regimes, directly translating to longer durable-press service life [1]. Furthermore, DMMC-treated fabrics do not retain chlorine, in contrast to finishes from cyclic urea agents which suffer progressive strength loss from retained chlorine during hypochlorite bleaching [2]. The equilibrium chemistry between methylolcarbamates and free formaldehyde also differs markedly from urea-formaldehyde adducts, meaning that formaldehyde scavenger strategies effective for DMDHEU cannot be assumed transferable to DMMC systems — in fact, scavenger addition reduces DMMC active concentration by approximately 25% [3]. These three dimensions — hydrolysis durability, chlorine resistance, and equilibrium behavior — form the non-negotiable basis for compound-specific selection.

Methyl Dimethylolcarbamate: Comparative Performance Evidence


Superior Hydrolysis Resistance Over DMDHEU/DMEU

Durable press finishes for cottons based on carbamate agents, including dimethylol methyl carbamate (DMMC), possess documented 'superior resistance to both acidic and alkaline hydrolysis' when compared directly with finishes based on other amides such as DMDHEU and DMEU [1]. This differential hydrolysis stability is a class-level property of the carbamate linkage and translates to a 'more durable smooth-drying appearance than fabrics finished with traditionally used finishing agents such as dimethyloldihydroxyethyleneurea or dimethylolethyleneurea' [2]. While the peer-reviewed literature establishes the directional advantage, explicit rate constants or half-life ratios for DMMC versus DMDHEU under standardized laundering hydrolysis conditions are not separately tabulated in the publicly available primary literature retrieved; the differential is characterized as qualitatively significant and industrially consequential [1].

Textile chemistry Durable press finishing Hydrolysis resistance

Yellowing Resistance on White Goods vs. Amide Finishes

Carbamate-based durable press finishes, including DMMC, are characterized by an 'absence of yellowing on white goods,' a property that distinguishes them from finishes based on other amides [1]. This attribute has been specifically cited as a reason for the long-standing use of methylolated carbamate agents in producing durable-press fabrics 'that require superior white-fastness properties' [2]. In contrast, DMDHEU-based finishes are known to contribute to yellowing upon storage and heat exposure, a limitation that has driven the search for polycarboxylic acid alternatives to DMDHEU specifically to reduce yellowing effects [3]. The white-fastness advantage of carbamate agents is recognized as an inherent class property, though quantitative yellowness index (YI) or ΔE values from direct DMMC vs. DMDHEU comparisons are not available in the open literature retrieved.

White goods Textile finishing Yellowing resistance

Chlorine Retention Resistance During Bleaching

Fabrics treated with DMMC-based resins are documented to 'not retain chlorine' and to resist the damage that occurs when chlorine-retentive finishes are subjected to scorching during laundering and ironing [1][2]. This property is specifically contrasted with finishes that suffer from 'the undesirable drawbacks of single-end reacted sites such as chlorine retention, reduced durability of the finish, and increased release of formaldehyde' [3]. The presence of monomethylol methyl carbamate as a significant component in the finish mixture is explicitly linked to reduced chlorine damage resistance, with patent literature noting that 'a considerable concentration of monomethylol methyl carbamate can result in a finish which does not have a high level of resistance to damage by retained chlorine upon bleaching during laundering' [4]. This underscores that the dimethylolated species (DMMC) is specifically required for optimal chlorine resistance, as opposed to under-methylolated products.

Chlorine resistance Textile durability Laundry performance

Mild-Cure Finishing with HMS Catalyst

Treatments of cotton fabric with DMMC using hydroxymethanesulfonic acid (HMS) as catalyst produce fabrics with 'high levels of durable-press properties' under mild-cure finishing conditions at 100°C, as well as by pad-dry-cure and one-step dry-cure finishing at 120-140°C [1]. This is significant because it demonstrates that DMMC can achieve effective crosslinking at lower curing temperatures than typically required for DMDHEU-based processes, which commonly operate at 150-170°C. Strong Lewis acid salts such as aluminum chloride, aluminum nitrate, aluminum sulfate, and stannic chloride also produce finishes 'essentially equivalent to those of mineral acid catalysis when curing was conducted at 100°C' [2]. However, the weaker Lewis acids commonly used for DMDHEU curing (zinc chloride, zinc nitrate, magnesium chloride) are 'not suitable for mild-cure finishing' with DMMC at these lower temperatures [2], meaning catalyst selection must be compound-specific.

Mild-cure finishing Energy-efficient processing Durable press

Formaldehyde Scavenger Effect on DMMC Concentration

In crosslinking formulations prepared from methyl carbamate and formaldehyde, the addition of urea or ethyleneurea as formaldehyde scavengers was effective in reducing free formaldehyde in solution. However, NMR spectroscopic analysis revealed that the scavengers also reduced the DMMC concentration by approximately 25% [1]. This quantitative finding demonstrates that the equilibrium between DMMC, free methyl carbamate, and formaldehyde is dynamic and that scavenger strategies effective for urea-formaldehyde systems cannot be uncritically applied to carbamate systems. The 25% reduction in active DMMC species represents a meaningful formulation liability: for every 100 kg of DMMC present in the pad bath, approximately 25 kg is lost when scavenger is introduced, requiring compensatory over-formulation or acceptance of reduced crosslinking efficiency.

Formaldehyde scavenger Crosslinking formulation NMR quantification

Etherified DMMC for Low Formaldehyde Release

The high formaldehyde release tendency of unmodified DMMC in the unwashed state — a consequence of the equilibrium between methylolcarbamate and free carbamate plus formaldehyde that favors dissociation — has been addressed through etherification of the N-methylol groups with water-soluble alcohols [1]. Fabrics finished with the resulting N-alkoxymethyl compounds 'give off less formaldehyde than those finished with the corresponding unetherified methylol compounds' [2]. This etherification strategy takes advantage of 'the stability imparted to the methylol-amide by etherification' and has been demonstrated to produce durable press cellulosic textiles with low formaldehyde release characteristics, with textile performance compared directly against a DMDHEU finish [1]. While specific formaldehyde release values (in μg/g) for etherified vs. unetherified DMMC are not separately tabulated in the open-access sections of the retrieved literature, the directional advantage is well-established and forms the basis of multiple U.S. patents (4,488,878; 4,539,008) [3].

Low formaldehyde release Etherified carbamate Textile finish design

Methyl Dimethylolcarbamate: Industrial and Research Application Scenarios


Durable Press Finishing for White Institutional Fabrics

DMMC-based finishes are the preferred choice for white institutional textiles (hospital bed linens, hotel sheeting, uniform shirting) that must withstand frequent commercial laundering with acidic souring and alkaline washing cycles. The superior resistance to both acidic and alkaline hydrolysis, relative to DMDHEU and DMEU, extends the service life of the durable press finish [1]. Simultaneously, the absence of yellowing on white goods eliminates the progressive discoloration that limits the usable life of DMDHEU-finished white textiles [1]. Fabrics also resist chlorine retention damage during hypochlorite bleaching, a critical requirement for healthcare and hospitality textiles requiring sanitization [2]. This combination — hydrolysis durability, whiteness retention, and chlorine resistance — constitutes a unique value proposition not simultaneously achievable with any single urea-based crosslinking agent.

Energy-Optimized Mild-Cure for Heat-Sensitive Fabrics

For textile manufacturers seeking to reduce energy consumption or process heat-sensitive fiber blends, DMMC enables effective durable press finishing at curing temperatures as low as 100°C when paired with HMS or strong Lewis acid catalysts (AlCl₃, Al₂(SO₄)₃, SnCl₄), compared to the 150-170°C typically required for DMDHEU curing [1]. This approximately 50-70°C reduction in curing temperature translates directly to lower energy costs and reduced thermal degradation of cellulosic fibers, which in turn preserves fabric tensile strength. The process is effective under pad-dry-cure, mild-cure at 100°C, and one-step dry-cure at 120-140°C, providing manufacturing flexibility [1]. Importantly, weaker Lewis acid catalysts (ZnCl₂, Zn(NO₃)₂, MgCl₂) commonly used in DMDHEU processes are not effective with DMMC at these lower temperatures [2], making informed catalyst procurement a critical component of process design.

Low-Formaldehyde Finishing with Etherified DMMC

Where unetherified DMMC produces unacceptably high formaldehyde release in the unwashed state due to the equilibrium favoring dissociation into free methyl carbamate and formaldehyde [1], the etherification of DMMC's N-methylol groups with water-soluble alcohols (e.g., methanol, ethanol) produces N-alkoxymethyl carbamates with substantially reduced formaldehyde release [1][2]. These etherified derivatives retain the core carbamate advantages (hydrolysis resistance, whiteness, chlorine non-retention) while achieving formaldehyde release levels competitive with or lower than DMDHEU benchmarks [1]. The etherification approach is protected by U.S. Patents 4,488,878 and 4,539,008, providing a defined intellectual property pathway for manufacturers seeking compliant, high-performance finishing systems for markets governed by OEKO-TEX Standard 100, Japan Law 112, or similar formaldehyde regulations [3]. Procurement specifications should distinguish between unetherified DMMC (high formaldehyde release, suitable for applications where post-treatment formaldehyde scavenging is employed) and etherified DMMC derivatives (low formaldehyde release, suitable for regulated end-use markets).

Procurement Strategy for Scavenger-Induced DMMC Loss

In formulating crosslinking baths where formaldehyde scavengers (urea or ethyleneurea) are added to control free formaldehyde levels, the NMR-documented ~25% reduction in DMMC active concentration must be explicitly accounted for in procurement volumes and stoichiometric calculations [1]. For every 100 kg of DMMC theoretically required, approximately 133 kg must be procured and formulated to compensate for the scavenger-induced equilibrium shift. This has direct cost-of-goods implications and underscores why DMMC should not be considered a drop-in replacement for urea-based crosslinkers where scavenger strategies have been optimized for different equilibrium chemistries. Formulators should evaluate whether to (a) procure etherified DMMC derivatives that require no scavenger, (b) procure excess unetherified DMMC with accurate scavenger-loss compensation, or (c) select alternative low-formaldehyde carbamate reagents specifically designed for scavenger-free processing [1].

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